Diethyl (2R)-2-bromobutanedioate

Description

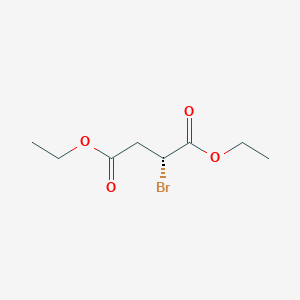

Diethyl (2R)-2-bromobutanedioate is a chiral brominated dicarboxylate ester with the molecular formula $ C8H{11}BrO_4 $. Its structure features a bromine atom at the 2-position of the butanedioate backbone, with an (R)-configured stereocenter. This compound is primarily used in asymmetric synthesis, where the bromine acts as a leaving group in nucleophilic substitution reactions, enabling the construction of complex chiral molecules .

Properties

CAS No. |

158706-00-4 |

|---|---|

Molecular Formula |

C8H13BrO4 |

Molecular Weight |

253.09 g/mol |

IUPAC Name |

diethyl (2R)-2-bromobutanedioate |

InChI |

InChI=1S/C8H13BrO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5H2,1-2H3/t6-/m1/s1 |

InChI Key |

RUIJMAUNJVDAEE-ZCFIWIBFSA-N |

SMILES |

CCOC(=O)CC(C(=O)OCC)Br |

Isomeric SMILES |

CCOC(=O)C[C@H](C(=O)OCC)Br |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)Br |

Synonyms |

Butanedioic acid, bromo-, diethyl ester, (2R)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Features :

- Stereochemistry : The (R)-configuration at the 2-position distinguishes it from its (S)-enantiomer, influencing its reactivity and interactions in chiral environments.

- Reactivity: The bromine substituent enhances electrophilicity compared to non-halogenated analogs, making it a versatile intermediate in organic synthesis.

Comparison with Structurally Similar Compounds

Diethyl Bromomalonate

Structure : $ C7H{9}BrO_4 $ (ethyl ester of bromomalonic acid).

Key Differences :

- Carbon Chain Length : Bromomalonate has a three-carbon backbone (propanedioate), whereas the target compound has a four-carbon backbone (butanedioate).

- Synthesis : Diethyl bromomalonate is synthesized via bromination of diethyl malonate, analogous to methods described for brominated propanedioate derivatives .

- Applications: Bromomalonate is widely used in the preparation of α-amino acids, while the longer chain in the target compound may favor bulkier nucleophiles.

| Property | Diethyl (2R)-2-Bromobutanedioate | Diethyl Bromomalonate |

|---|---|---|

| Molecular Weight (g/mol) | 259.08 | 241.05 |

| Boiling Point (°C) | ~220 (estimated) | 210–215 |

| Reactivity in SN2 | Moderate (steric hindrance) | High (less steric) |

Diethyl (2S)-2-Bromobutanedioate (Enantiomer)

Stereochemical Impact :

- The (S)-enantiomer exhibits opposite optical rotation and may show divergent behavior in asymmetric catalysis or biological systems. For example, in a reaction with a chiral catalyst, the (R)-form could yield enantiomeric products distinct from those of the (S)-form.

- Synthesis : Both enantiomers are synthesized using chiral auxiliaries or resolution techniques, as highlighted in stereochemical studies of brominated alkanes .

Diethyl 2-Chlorobutanedioate

Halogen Substitution Effect :

- Reactivity : Chlorine is a poorer leaving group than bromine, reducing electrophilicity. This makes the chloro derivative less reactive in SN2 reactions but more stable under basic conditions.

- Physical Properties : The chloro analog has a lower molecular weight ($ C8H{11}ClO_4 $, 214.63 g/mol) and a slightly higher melting point due to weaker intermolecular forces compared to the bromo compound.

Diethyl Succinate (Non-Halogenated Analog)

Functional Group Comparison :

- The absence of a halogen eliminates electrophilic reactivity, rendering succinate esters inert in substitution reactions.

- Applications : Succinate esters are used as plasticizers or solvents, whereas brominated analogs are reserved for synthetic intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.